
2,2',3,3',4,4',6-Heptachlorobiphenyl
Descripción general
Descripción
- 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener.
- It belongs to a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl.
- PCBs were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects.
- Despite the ban, PCBs persist in the environment.
Synthesis Analysis
- Synthesis of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl involves reactions between 2,3,4,6-tetrachlorophenylamine and 1,2,3-trichlorobenzene.
Molecular Structure Analysis
- Molecular Formula: C12H3Cl7
- Molecular Weight: 395.32 g/mol
- Structure:
Chemical Reactions Analysis
- The specific chemical reactions involving this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
- Melting Point: 117.5°C
- Boiling Point: 479.43°C (rough estimate)
- Density: 1.6580 (rough estimate)
- Refractive Index: 1.6330 (rough estimate)
- Solubility: Slightly soluble in acetone and chloroform, very slightly soluble in heated methanol
- Color: White to off-white
- Water Solubility: 2.17 μg/L (25°C)
Aplicaciones Científicas De Investigación
Application
The absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers was studied .
Method
Pure PCB 84 atropisomers were obtained by semi-preparative liquid chromatography with two serially connected Nucleodex β-PM columns. The absolute configuration of both atropisomers was determined by X-ray single-crystal diffraction .
Results
The PCB 84 atropisomer eluting first and second on the Nucleodex β-PM column correspond to (aR)- (−)-PCB 84 and (aS)- (+)-PCB 84, respectively . These results advance the interpretation of environmental and human biomonitoring as well as toxicological studies .
Endocrine Disruption and Environmental Contamination
Application
Atropisomers of 2,2′,3,3′,6,6′-hexachlorobiphenyl (PCB 136) were found to exhibit stereoselective effects on activation of nuclear receptors in vitro .
Method
The study investigated atropselective effects of PCB 136 on nuclear receptors controlling endocrine signaling and/or expression of xenobiotic and steroid hormone catabolism .
Results
PCB136 atropisomers were found to exert differential effects on estrogen receptor (ER) activation; (+)-PCB 136 was estrogenic, while (−)-PCB 136 was antiestrogenic . Both PCB136 stereoisomers induced the constitutive androgen receptor (CAR)-dependent gene expression . The present results indicate that at least two nuclear receptors participating in endocrine regulation or metabolism, ER and PXR, could be regulated in an atropselective manner by chiral PCB 136 .
Environmental Science and Pollution Research
Application
The absolute configuration of 2,2′,3,3′,4,4′,5′,6-heptachlorobiphenyl (PCB 183) atropisomers was indirectly determined .
Method
The experimental and theoretical circular dichroism spectra of pure atropisomers were compared. The atropisomers eluting first and second on the enantioselective HPLC column were identified .
Results
The atropisomers eluting first and second on the enantioselective HPLC column were found to have the aS and aR configuration, respectively .
Human Cytochrome P450 Monooxygenase Research
Application
The human cytochrome P450 monooxygenase catalyzing the enantioselective oxidation of 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) was determined .
Method
A recombinant human CYP monooxygenase was used to evaluate 13 CYP monooxygenases, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19) .
Results
CYP2A6 was found to preferably oxidize aS-PCB 95 enantioselectively . The enantiomer composition was elevated from 0.5 (racemate) to 0.54 .
Environmental Science and Pollution Research
Application
The absolute configuration of 2,2′,3,3′,4,4′,5′,6-heptachlorobiphenyl (PCB 183) atropisomers was indirectly determined .
Method
The experimental and theoretical circular dichroism spectra of pure atropisomers were compared. The atropisomers eluting first and second on the enantioselective HPLC column were identified .
Results
The atropisomers eluting first and second on the enantioselective HPLC column were found to have the aS and aR configuration, respectively .
Human Cytochrome P450 Monooxygenase Research
Application
The human cytochrome P450 monooxygenase catalyzing the enantioselective oxidation of 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) was determined .
Method
A recombinant human CYP monooxygenase was used to evaluate 13 CYP monooxygenases, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19) .
Results
CYP2A6 was found to preferably oxidize aS-PCB 95 enantioselectively . The enantiomer composition was elevated from 0.5 (racemate) to 0.54 . In addition, following incubation with CYP2A6, the enantiomer fraction (EF) of PCB 95 demonstrated a time-dependent increase .
Safety And Hazards
- May cause a rash upon skin contact.
- Prolonged exposure can result in chloracne.
Direcciones Futuras
- Research on the environmental fate, health effects, and remediation strategies for PCBs continues.
- Monitoring and regulation are essential to minimize exposure and protect human health.
Please note that the specific details of chemical reactions and mechanisms of action require further investigation beyond the available information. For a comprehensive analysis, consulting relevant scientific literature is recommended.
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)10(5)17)8-6(14)3-7(15)11(18)12(8)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMHVHLTPWKZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073540 | |
| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',6-Heptachlorobiphenyl | |
CAS RN |
52663-71-5 | |
| Record name | PCB 171 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQY8EP6V5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



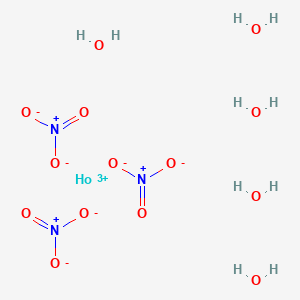

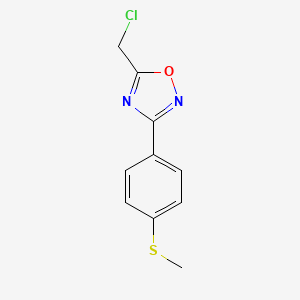
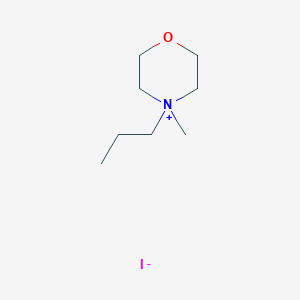

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
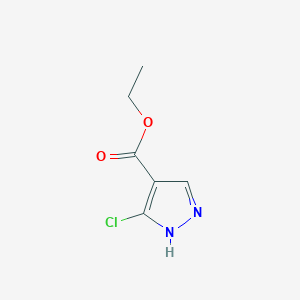
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
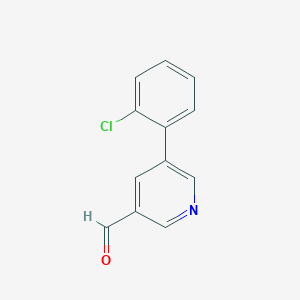
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)

![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)